molecular formula C14H19NO5 B144623 Benzamide, N-acetoxy-N-butoxy-4-methoxy- CAS No. 131229-60-2

Benzamide, N-acetoxy-N-butoxy-4-methoxy-

Katalognummer B144623
CAS-Nummer: 131229-60-2
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: BKXABQDLNAKQOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-acetoxy-N-butoxy-4-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a complex process, and its mechanism of action is still not fully understood.

Wirkmechanismus

The mechanism of action of Benzamide, N-acetoxy-N-butoxy-4-methoxy- is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, which explains the anti-inflammatory, analgesic, and antipyretic properties of Benzamide, N-acetoxy-N-butoxy-4-methoxy-.

Biochemische Und Physiologische Effekte

Benzamide, N-acetoxy-N-butoxy-4-methoxy- has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation, pain, and fever. Additionally, Benzamide, N-acetoxy-N-butoxy-4-methoxy- has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments.

Vorteile Und Einschränkungen Für Laborexperimente

Benzamide, N-acetoxy-N-butoxy-4-methoxy- has several advantages and limitations for lab experiments. One of the main advantages is its ability to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. However, one of the main limitations is its complex synthesis process, which makes it difficult to produce in large quantities.

Zukünftige Richtungen

There are several future directions for the study of Benzamide, N-acetoxy-N-butoxy-4-methoxy-. One potential direction is the development of new drugs based on its anti-inflammatory, analgesic, and antipyretic properties. Additionally, further research is needed to fully understand the mechanism of action of Benzamide, N-acetoxy-N-butoxy-4-methoxy-. Finally, there is a need for the development of new synthesis methods that are more efficient and cost-effective.

Synthesemethoden

The synthesis of Benzamide, N-acetoxy-N-butoxy-4-methoxy- involves several steps, including the reaction of 4-methoxyphenol with butyl bromide, followed by the reaction of the resulting product with sodium hydride. The final step involves the reaction of the product with benzoyl chloride in the presence of pyridine. This process results in the formation of Benzamide, N-acetoxy-N-butoxy-4-methoxy-.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-acetoxy-N-butoxy-4-methoxy- has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, Benzamide, N-acetoxy-N-butoxy-4-methoxy- has been investigated for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

Eigenschaften

CAS-Nummer

131229-60-2

Produktname

Benzamide, N-acetoxy-N-butoxy-4-methoxy-

Molekularformel

C14H19NO5

Molekulargewicht

281.3 g/mol

IUPAC-Name

[(2-butoxy-4-methoxybenzoyl)amino] acetate

InChI

InChI=1S/C14H19NO5/c1-4-5-8-19-13-9-11(18-3)6-7-12(13)14(17)15-20-10(2)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,17)

InChI-Schlüssel

BKXABQDLNAKQOT-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)OC)C(=O)NOC(=O)C

Kanonische SMILES

CCCCOC1=C(C=CC(=C1)OC)C(=O)NOC(=O)C

Andere CAS-Nummern

131229-60-2

Synonyme

[butoxy-(4-methoxybenzoyl)amino] acetate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.